3-(4-Iodoanilino)propane-1-sulfonic acid
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Overview
Description
3-(4-Iodoanilino)propane-1-sulfonic acid is an organic compound that features an aniline derivative with an iodine substituent on the benzene ring and a sulfonic acid group attached to a propane chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Iodoanilino)propane-1-sulfonic acid typically involves the reaction of 4-iodoaniline with propane-1-sulfonic acid. One common method includes the nucleophilic substitution reaction where 4-iodoaniline reacts with 1,3-propane sultone under basic conditions to form the desired product . The reaction is usually carried out in an aqueous medium with sodium hydroxide as the base.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(4-Iodoanilino)propane-1-sulfonic acid can undergo various chemical reactions, including:
Electrophilic Aromatic Substitution: The iodine substituent on the benzene ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the aromatic ring.
Nucleophilic Substitution: The sulfonic acid group can be involved in nucleophilic substitution reactions, where nucleophiles replace the sulfonic acid group under appropriate conditions.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Common reagents include halogens (e.g., Cl₂, Br₂) and acids (e.g., H₂SO₄) under controlled temperatures.
Nucleophilic Substitution: Reagents such as sodium hydroxide or other strong bases are used in aqueous or organic solvents.
Major Products
Electrophilic Aromatic Substitution: Products include various substituted aromatic compounds depending on the electrophile used.
Nucleophilic Substitution: Products include derivatives where the sulfonic acid group is replaced by other functional groups.
Scientific Research Applications
3-(4-Iodoanilino)propane-1-sulfonic acid has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Employed in biochemical assays and as a probe for studying biological systems.
Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(4-Iodoanilino)propane-1-sulfonic acid involves its interaction with specific molecular targets and pathways. The iodine substituent and sulfonic acid group contribute to its reactivity and ability to form stable complexes with various biomolecules . These interactions can modulate biological processes and have potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
3-(N-morpholino)propanesulfonic acid (MOPS): A buffering agent used in biological and biochemical research.
4-Morpholinepropanesulfonic acid: Another buffering compound with similar applications.
Uniqueness
3-(4-Iodoanilino)propane-1-sulfonic acid is unique due to the presence of the iodine substituent, which imparts distinct chemical properties and reactivity compared to other sulfonic acid derivatives . This uniqueness makes it valuable for specific applications where iodine’s properties are advantageous .
Properties
CAS No. |
114246-72-9 |
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Molecular Formula |
C9H12INO3S |
Molecular Weight |
341.17 g/mol |
IUPAC Name |
3-(4-iodoanilino)propane-1-sulfonic acid |
InChI |
InChI=1S/C9H12INO3S/c10-8-2-4-9(5-3-8)11-6-1-7-15(12,13)14/h2-5,11H,1,6-7H2,(H,12,13,14) |
InChI Key |
ZIEZYPNAPAHKPK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1NCCCS(=O)(=O)O)I |
Origin of Product |
United States |
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